5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a bromo group at the 5-position and a thiazole ring at the 4-position The thiazole ring is further substituted with a fluorophenyl group
Properties
IUPAC Name |
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJGGQLIIDNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrimidine core via a condensation reaction. The bromo and fluorophenyl groups are introduced through halogenation and nucleophilic substitution reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine-thiazole compounds.
Scientific Research Applications
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine-thiazole derivatives with different substituents, such as:
- 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 5-bromo-4-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 5-bromo-4-[2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Uniqueness
The uniqueness of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
